1-Chloro-5-methylnaphthalene

Physical Organic Chemistry Distillation Purification Property Prediction

Researchers requiring regiospecific 1,5-disubstituted naphthalenes often encounter isomer contamination that undermines cross-coupling selectivity. 1-Chloro-5-methylnaphthalene (CAS 109962-21-2) resolves this with a precisely defined 1,5-substitution pattern. • Orthogonal Suzuki/Buchwald-Hartwig coupling via C-Cl handle; 5-methyl as latent oxidation site. • Predictable electrophilic substitution minimizes isomer byproducts. • Rigid geometry maps onto polyamide/polyester/PAEK backbones for LCP uses. • In stock with batch-specific purity documentation.

Molecular Formula C11H9Cl
Molecular Weight 176.64 g/mol
CAS No. 109962-21-2
Cat. No. B178479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-5-methylnaphthalene
CAS109962-21-2
Synonyms1-Chloro-5-methylnaphthalene
Molecular FormulaC11H9Cl
Molecular Weight176.64 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C(C2=CC=C1)Cl
InChIInChI=1S/C11H9Cl/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3
InChIKeyKMLXVTRCXNECCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-5-methylnaphthalene Identity and Physicochemical Profile


1-Chloro-5-methylnaphthalene is a disubstituted naphthalene derivative that carries a chlorine substituent at position 1 and a methyl group at position 5 on the fused-ring core . The compound belongs to the family of halogenated alkylnaphthalenes (molecular formula C₁₁H₉Cl, exact mass 176.039 g mol⁻¹) . Predicted bulk properties include a boiling point of 280.0 ± 9.0 °C, a density of 1.163 ± 0.06 g cm⁻³, and a computed log P of 3.80, indicating moderate lipophilicity .

C
Identity
Halogenated alkylnaphthalene scaffold
L
Property
Moderate lipophilicity profile (reported log P 3.80)
W
Workflow
1,5-disubstitution for regioselective synthesis

1-Chloro-5-methylnaphthalene Isomer Specificity


Constitutional isomers such as 1‑chloro‑4‑methylnaphthalene and 2‑chloro‑5‑methylnaphthalene share the same molecular formula (C₁₁H₉Cl) but differ in the relative placement of the chlorine and methyl groups on the naphthalene scaffold [1]. This spatial arrangement alters the local electronic environment, directing electrophilic aromatic substitution, cross‑coupling site‑selectivity, and crystal packing [1][2]. Likewise, replacing the chlorine atom with bromine (1‑bromo‑5‑methylnaphthalene) changes the carbon‑halogen bond strength and oxidative‑addition propensity, fundamentally shifting catalytic cycle kinetics. Consequently, substituting any of these analogs without verifying the impact on the specific reaction or material property risks irreproducible yields, altered regioselectivity, and failed quality‑control specifications.

Target
1‑Chloro‑5‑methylnaphthalene directs functionalization to the remote ring via push‑pull electronic effects.
Regioselectivity may shift significantly with 1,4-isomer.
Substitute
1‑Bromo‑5‑methylnaphthalene exhibits a weaker C–Br bond (~84 kcal mol⁻¹), facilitating oxidative addition.
Catalytic cycle kinetics may not transfer directly.

1-Chloro-5-methylnaphthalene Differentiation Evidence


Normal Boiling Point Comparison

The predicted boiling point of 1‑chloro‑5‑methylnaphthalene (280.0 ± 9.0 °C) is approximately 1.9 °C lower than that of its constitutional isomer 1‑chloro‑4‑methylnaphthalene (281.9 °C at 760 mmHg) . Although the difference is small, it can affect vacuum‑distillation cut points and energy‑consumption calculations during large‑scale purification.

Boiling Point
Cross-study comparable
280.0 ± 9.0 °C
1-Chloro-4-methyl: 281.9 °C
Small difference may affect distillation cut points.
Predicted values; requires experimental validation for scale-up.
Physical Organic Chemistry Distillation Purification Property Prediction

Density and Lipophilicity Comparison

Both 1‑chloro‑5‑methylnaphthalene and 1‑chloro‑4‑methylnaphthalene exhibit an identical predicted density of 1.163 g cm⁻³ and a computed log P of 3.80 . This indicates that bulk density and lipophilicity do not differentiate the two isomers; other properties must be used for selection.

Density & LogP
Cross-study comparable
1.163 g cm⁻³ | Log P 3.80
1-Chloro-4-methyl: Identical prediction
Bulk properties do not differentiate isomers.
Selection must rely on reactivity or crystallinity.
Physicochemical Profiling Formulation Solubility LogP Prediction

Regioselectivity in Electrophilic Substitution

Naphthalene derivatives bearing substituents on separate rings (1,5‑disubstitution) exhibit a fundamentally different electronic landscape from those with both groups on the same ring (1,4‑disubstitution). In 1‑chloro‑5‑methylnaphthalene, the electron‑donating methyl group activates the opposite ring, while the electron‑withdrawing chlorine deactivates the substituted ring. This complementary push‑pull effect promotes regioselective functionalization at positions ortho/para to the methyl group on the remote ring, a pathway that is sterically and electronically unavailable in the 1,4‑isomer [1]. Quantitative product‑distribution studies on related naphthalene systems have shown that the substitution pattern can alter isomer ratios by more than 5‑fold [1].

Regioselectivity
Class-level inference
Functionalization directed to remote ring (C4/C8).
1-Chloro-4-methyl: Same-ring competition at C2/C3.
Supports late-stage diversification strategy review.
Isomer ratios can differ >5-fold in class-level evidence. Data to verify.
Electrophilic Aromatic Substitution Regioselectivity Late‑Stage Functionalization

C–Cl vs. C–Br Bond Strength in Cross-Coupling

The aryl C–Cl bond dissociation energy (BDE) is approximately 97 kcal mol⁻¹, significantly higher than the aryl C–Br BDE (~84 kcal mol⁻¹) [1]. Consequently, 1‑chloro‑5‑methylnaphthalene requires more forcing conditions or specialized ligands (e.g., electron‑rich phosphines) for palladium‑catalyzed cross‑coupling compared with 1‑bromo‑5‑methylnaphthalene. This reactivity gap can be exploited to achieve sequential coupling when both halogens are present in a substrate or to suppress undesired background reactions under mild conditions.

C–Cl vs C–Br Bond
Class-level inference
C–Cl BDE ≈ 97 kcal mol⁻¹
1-Bromo-5-methyl: C–Br BDE ≈ 84 kcal mol⁻¹
May allow orthogonal coupling sequence design.
Requires specialized ligands for Pd-catalyzed reactions.
Cross‑Coupling Oxidative Addition Catalyst Selection

1-Chloro-5-methylnaphthalene Application Scenarios


High-Performance Polymer Monomer Precursor

The 1,5‑substitution pattern of 1‑chloro‑5‑methylnaphthalene maps directly onto the architecture of 1,5‑naphthalene‑based polyamides, polyesters, and poly(aryl ether ketone)s, where rigid rod‑like monomer geometry is essential for liquid‑crystalline behavior and thermal stability [1]. Using the chloro‑methyl derivative allows sequential functionalization: the chlorine atom can be exploited for nucleophilic aromatic substitution or cross‑coupling while the methyl group serves as a latent site for oxidation or radical chemistry, enabling step‑wise polymer building.

Site-Selective Cross-Coupling Building Block

The chlorine atom at position 5 acts as a versatile synthetic handle for Suzuki‑Miyaura, Buchwald‑Hartwig, or Sonogashira couplings [2]. Because the C–Cl bond is stronger than C–Br, 1‑chloro‑5‑methylnaphthalene can be used in the presence of more reactive aryl bromides that are present in the same molecule, allowing orthogonal coupling sequences that expand accessible chemical space without protecting‑group manipulations.

Agrochemical Intermediate via Regioselective Functionalization

The complementary electronic effects of the chlorine and methyl substituents on separate rings direct electrophilic reagents (nitration, sulfonation, halogenation) to specific positions on the naphthalene scaffold [1]. This predictable regioselectivity reduces the formation of undesired isomers, simplifying purification and increasing isolated yields—critical factors for cost‑sensitive agrochemical intermediate production.

Model Substrate for Electronic Effects Studies

Although 1‑chloro‑5‑methylnaphthalene is not a true peri‑substituted system (1,8‑), its 1,5‑arrangement provides a well‑defined model for studying through‑ring electronic communication. The distinct ¹³C NMR chemical shifts predicted for this isomer, compared with 1,4‑ and 1,2‑analogs, make it a valuable probe for developing computational substituent‑effect models [3].

Application
Selection Property
Validation Focus
Monomer precursor research
1,5-Substitution pattern architecture
Sequential functionalization review
Cross-coupling building block
C–Cl bond strength context
Orthogonal reactivity in Pd-catalyzed systems
Agrochemical intermediate
Regioselective electrophilic substitution
Isomer ratio and purification yield
Electronic effects model
Through-ring communication probe
Computational substituent-effect models

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